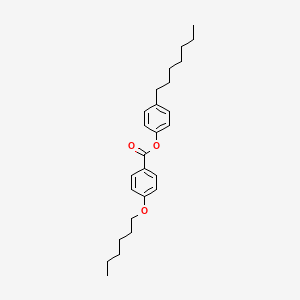
4-Heptylphenyl 4-(hexyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptylphenyl 4-(hexyloxy)benzoate is an organic compound with the molecular formula C24H32O3. It is a type of ester formed from the reaction between 4-heptylphenol and 4-(hexyloxy)benzoic acid. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptylphenyl 4-(hexyloxy)benzoate typically involves the esterification reaction between 4-heptylphenol and 4-(hexyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Heptylphenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
4-Heptylphenyl 4-(hexyloxy)benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of liquid crystals and other complex organic molecules.
Biology: The compound can be used in studies involving membrane interactions and lipid bilayer formation.
Medicine: Research into drug delivery systems and the development of new pharmaceuticals may utilize this compound.
Industry: It is employed in the production of specialty polymers and advanced materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 4-Heptylphenyl 4-(hexyloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The ester group in the compound can undergo hydrolysis, releasing the corresponding alcohol and acid, which can then participate in various biochemical pathways. The aromatic rings in the compound may also interact with hydrophobic regions of proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-Pentylphenyl 4-(hexyloxy)benzoate
- 4-Hexylphenyl 4-(hexyloxy)benzoate
- 4-Octylphenyl 4-(hexyloxy)benzoate
Uniqueness
4-Heptylphenyl 4-(hexyloxy)benzoate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The heptyl group provides a balance between hydrophobicity and flexibility, making it suitable for applications in liquid crystal technology and advanced material synthesis. Compared to similar compounds with shorter or longer alkyl chains, this compound offers optimal performance in terms of stability and functionality.
Properties
CAS No. |
38444-26-7 |
|---|---|
Molecular Formula |
C26H36O3 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
(4-heptylphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C26H36O3/c1-3-5-7-9-10-12-22-13-17-25(18-14-22)29-26(27)23-15-19-24(20-16-23)28-21-11-8-6-4-2/h13-20H,3-12,21H2,1-2H3 |
InChI Key |
VYJVJCSKWQVJQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


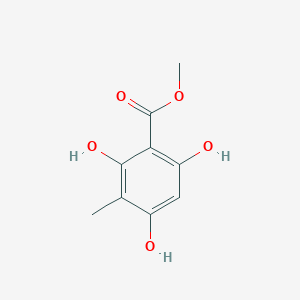
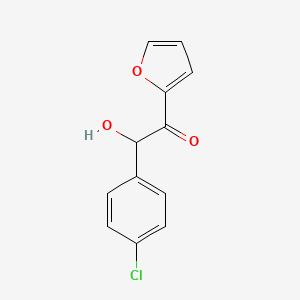
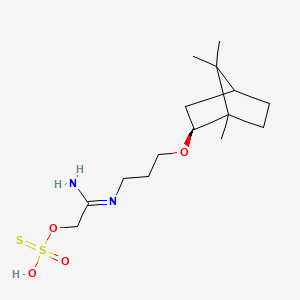
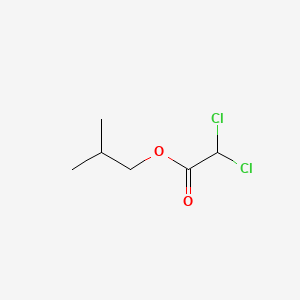
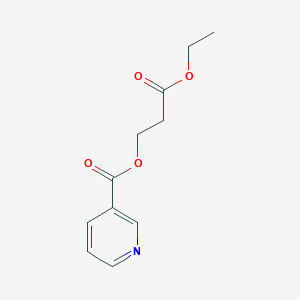
![(9-Methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol](/img/structure/B14666334.png)
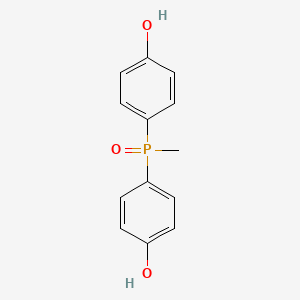
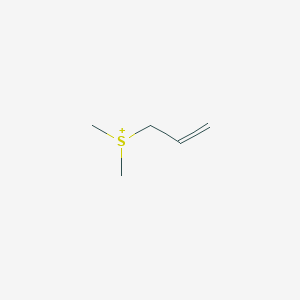

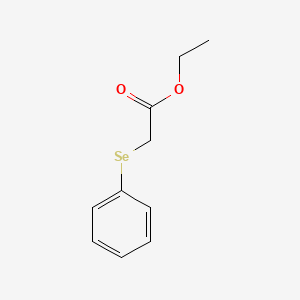
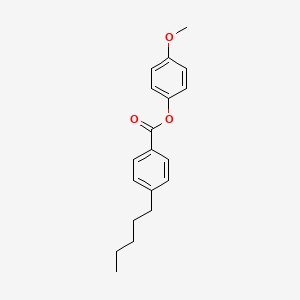

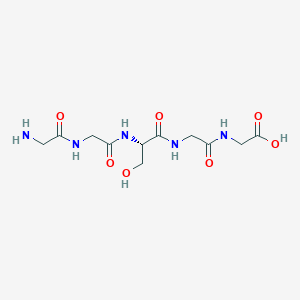
![Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide](/img/structure/B14666386.png)
